7-Methoxyimidazo[1,2-a]pyridine
CAS No.: 342613-71-2
Cat. No.: VC0140990
Molecular Formula: C8H8N2O
Molecular Weight: 148.165
* For research use only. Not for human or veterinary use.
![7-Methoxyimidazo[1,2-a]pyridine - 342613-71-2](/images/no_structure.jpg)
Specification
CAS No. | 342613-71-2 |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.165 |
IUPAC Name | 7-methoxyimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 |
Standard InChI Key | JARHRSPZSZITEF-UHFFFAOYSA-N |
SMILES | COC1=CC2=NC=CN2C=C1 |
Introduction
Chemical Properties and Structure
7-Methoxyimidazo[1,2-a]pyridine has the molecular formula C8H8N2O as identified in the PubChem database . The compound consists of a fused bicyclic system comprising imidazole and pyridine rings, with a methoxy substituent at position 7. Based on the structural characteristics of the imidazo[1,2-a]pyridine parent compound and related derivatives, we can compile the following data:
Table 1: Physical and Chemical Properties of 7-Methoxyimidazo[1,2-a]pyridine and Related Compounds
Property | 7-Methoxyimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine (Parent) |
---|---|---|
Molecular Formula | C8H8N2O | C7H6N2 |
Molecular Weight | 148.16 g/mol (calculated) | 118.136 g/mol |
Density | Not reported | 1.1±0.1 g/cm³ |
Boiling Point | Not reported | 103°C (1 mmHg) |
Flash Point | Not reported | 113°C |
Physical Appearance | Likely crystalline solid | Not specified |
The parent imidazo[1,2-a]pyridine compound has a density of approximately 1.1±0.1 g/cm³ and a boiling point of 103°C under reduced pressure (1 mmHg) . The methoxy substitution in 7-methoxyimidazo[1,2-a]pyridine would likely increase both the molecular weight and boiling point compared to the unsubstituted parent compound.
Structurally, the imidazo[1,2-a]pyridine system typically exhibits planarity, with potential for slight deviation from coplanarity depending on substituents. This planar structure facilitates potential π-π stacking interactions in crystal structures and with biological targets, which could be relevant for its pharmaceutical applications.
Method | Catalyst/Reagents | Conditions | Potential Yield | Advantages |
---|---|---|---|---|
FeCl3-Catalyzed | FeCl3, nitromethane, DMF | 110°C, 5h | 70-78% (for related compounds) | Well-established procedure |
Ultrasound-Assisted | Iodine, [BMIM]BF4 | 35-45°C, 2.5h + base treatment | 53-82% (for related compounds) | Milder conditions, shorter reaction time |
These synthesis methods would need to be optimized specifically for 7-methoxyimidazo[1,2-a]pyridine, with particular attention to the regioselectivity of the reaction to ensure the methoxy group is positioned correctly.
Structural Characteristics and Crystal Properties
X-ray crystallographic studies of imidazo[1,2-a]pyridine derivatives have revealed important structural features that could inform our understanding of 7-methoxyimidazo[1,2-a]pyridine:
These observations suggest that the imidazo[1,2-a]pyridine core tends to maintain planarity, while substituents may adopt various conformations depending on their nature and position. The methoxy group in 7-methoxyimidazo[1,2-a]pyridine would likely influence the electron density distribution across the aromatic system, potentially affecting molecular interactions and crystal packing.
Structure-Activity Relationship Considerations
When considering potential applications of 7-methoxyimidazo[1,2-a]pyridine, several structure-activity relationship factors should be evaluated:
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The methoxy group at position 7 would serve as an electron-donating substituent, increasing electron density in the aromatic system
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This substituent provides additional hydrogen bond acceptor capability, potentially enhancing interactions with biological targets
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The methoxy group may influence lipophilicity and membrane permeability, affecting pharmacokinetic properties
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Position 7 substitution could impact the molecular conformation and crystal packing compared to other regioisomers
Comparative studies with other substituted imidazo[1,2-a]pyridines would be valuable for establishing comprehensive structure-activity relationships.
Research and Development Outlook
The imidazo[1,2-a]pyridine scaffold continues to attract significant research interest due to its versatile biological activities. As stated in one study:
"These results indicate that readily synthesized imidazo[1,2-a]pyridine-3-carboxamides are an exciting new class of potent, selective anti-TB agents that merit additional development opportunities."
For 7-methoxyimidazo[1,2-a]pyridine specifically, future research directions might include:
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Comprehensive biological screening against various targets, particularly focusing on antimycobacterial, anticholinesterase, and cardiovascular applications
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Optimization of synthesis methods to improve yield and purity
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Detailed structural characterization, including X-ray crystallography
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Pharmacokinetic and pharmacodynamic studies to evaluate drug-like properties
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Computational modeling to predict interactions with potential biological targets
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